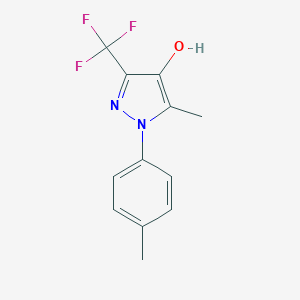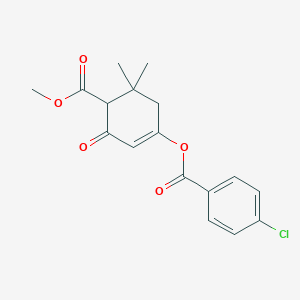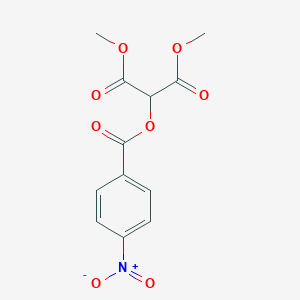
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, commonly known as DMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBS is a sulfonamide derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Mécanisme D'action
The exact mechanism of action of DMBS is not fully understood. However, it is believed that DMBS exerts its biological activity by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, DMBS has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Inhibition of carbonic anhydrase activity has been linked to the antitumor and anti-inflammatory effects of DMBS.
Biochemical and Physiological Effects
DMBS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBS can induce apoptosis, or programmed cell death, in cancer cells. DMBS has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DMBS has been shown to inhibit the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Physiological effects of DMBS include a reduction in tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBS has also been extensively studied, and its biological activity has been well characterized. However, DMBS has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experimental setups. Additionally, DMBS has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for research on DMBS. One potential area of research is the development of DMBS-based therapies for cancer and inflammatory diseases. DMBS has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in humans. Another area of research is the elucidation of the mechanism of action of DMBS. Further studies are needed to understand how DMBS exerts its biological activity and to identify the specific targets of DMBS. Finally, future research should focus on the optimization of the synthesis and purification of DMBS to improve its availability and reduce its cost.
Méthodes De Synthèse
DMBS can be synthesized using a multi-step process involving the condensation of 4-methylbenzenesulfonyl chloride with o-phenylenediamine followed by the reaction with dimethylformamide dimethylacetal. The resulting product is then subjected to various purification steps to obtain pure DMBS.
Applications De Recherche Scientifique
DMBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBS has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMBS has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C16H17N3O2S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-6-13(7-5-10)22(20,21)19-16-17-14-8-11(2)12(3)9-15(14)18-16/h4-9H,1-3H3,(H2,17,18,19) |
Clé InChI |
YEPIATXGQMZVLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
